(R)-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine fumarate
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Overview
Description
®-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine fumarate is a chemical compound with a unique structure that includes a pyridine ring substituted with an ethynyl group and a methylpyrrolidinyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of ®-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine fumarate involves several steps. One common method includes the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . The process typically involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
®-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ®-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine fumarate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to ®-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine fumarate include pyrrolone and pyrrolidinone derivatives. These compounds share structural similarities but may differ in their biological activities and applications
Properties
Molecular Formula |
C16H18N2O4 |
---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-ethynyl-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C12H14N2.C4H4O4/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2;5-3(6)1-2-4(7)8/h1,7-9,12H,4-6H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-;/m1./s1 |
InChI Key |
BCPPKHPWLRPWBJ-SNXORLAUSA-N |
Isomeric SMILES |
CN1CCC[C@@H]1C2=CN=CC(=C2)C#C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCCC1C2=CN=CC(=C2)C#C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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